molecular formula C7H3F2NO3 B8238262 2,4-Difluoro-3-nitrobenzaldehyde

2,4-Difluoro-3-nitrobenzaldehyde

Cat. No.: B8238262
M. Wt: 187.10 g/mol
InChI Key: NQPUPKGNQZOMQA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available 2,4-difluorotoluene. The toluene derivative undergoes oxidation to form 2,4-difluorobenzaldehyde, followed by nitration to yield the final product. The process requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro group with reducing agents and the activation of the benzene ring for nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing fluorine atoms and a nitro group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4-difluoro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUPKGNQZOMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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